3-[4-(Trifluoromethyl)phenoxy]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Trifluoromethyl)phenoxy]propan-1-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Trifluoromethyl)phenoxy]propan-1-ol typically involves the reaction of 4-(trifluoromethyl)phenol with an appropriate propanol derivative. One common method is the Williamson ether synthesis, where 4-(trifluoromethyl)phenol reacts with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Trifluoromethyl)phenoxy]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 3-[4-(Trifluoromethyl)phenoxy]propanal or 3-[4-(Trifluoromethyl)phenoxy]propanone.
Reduction: Formation of 3-[4-(Trifluoromethyl)phenoxy]propan-1-amine or 3-[4-(Trifluoromethyl)phenoxy]propane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[4-(Trifluoromethyl)phenoxy]propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-[4-(Trifluoromethyl)phenoxy]propan-1-ol depends on its specific application. In biological systems, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific context of use.
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant drug with a similar trifluoromethylphenoxy structure.
Trifluoromethylphenol: A precursor in the synthesis of various trifluoromethylated compounds.
Trifluoromethylbenzene: A simpler aromatic compound with a trifluoromethyl group.
Uniqueness
3-[4-(Trifluoromethyl)phenoxy]propan-1-ol is unique due to its combination of a trifluoromethyl group and a propanol chain, which imparts distinct chemical and physical properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
194286-27-6 |
---|---|
Molecular Formula |
C10H11F3O2 |
Molecular Weight |
220.19 g/mol |
IUPAC Name |
3-[4-(trifluoromethyl)phenoxy]propan-1-ol |
InChI |
InChI=1S/C10H11F3O2/c11-10(12,13)8-2-4-9(5-3-8)15-7-1-6-14/h2-5,14H,1,6-7H2 |
InChI Key |
ILVAZCCTMDIKTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.